molecular formula C19H25FO2 B1208223 16alpha-Fluoroandrost-4-ene-3,17-dione CAS No. 1597-52-0

16alpha-Fluoroandrost-4-ene-3,17-dione

Cat. No. B1208223
CAS RN: 1597-52-0
M. Wt: 304.4 g/mol
InChI Key: WVGGMHNJNOYSMF-NBBHSKLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16alpha-Fluoroandrost-4-ene-3,17-dione is a 3-hydroxy steroid. It has a role as an androgen.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Improved Synthesis Techniques

    16alpha-Hydroxyandrostenedione, a related compound, has been synthesized using improved chemical approaches, indicating advancements in steroid chemistry and potential applications for 16alpha-Fluoroandrost-4-ene-3,17-dione synthesis (Numazawa & Osawa, 1978).

  • Solid-State Photodimerization

    Research on solid-state photodimerization of steroid enones like Androst-4-ene-3,17-dione suggests potential applications in creating new molecular structures, possibly relevant to 16alpha-Fluoroandrost-4-ene-3,17-dione (DellaGreca et al., 2002).

  • Microbial Transformation

    Androst-4-ene-3,17-dione, similar in structure to 16alpha-Fluoroandrost-4-ene-3,17-dione, undergoes microbial transformation, producing various metabolites, suggesting biotechnological applications (Faramarzi et al., 2008).

  • Fluorohydrin Formation

    The formation of fluorohydrins from steroids indicates potential chemical manipulation pathways for fluorinated steroids like 16alpha-Fluoroandrost-4-ene-3,17-dione (Jennings & Bengtson, 1978).

Aromatase Inhibition and Cancer Research

  • Aromatase Inhibition

    Synthesis of compounds like 4-hydroxyandrost-4-ene-3,17-dione as aromatase inhibitors implies potential research applications in cancer treatment, which could extend to 16alpha-Fluoroandrost-4-ene-3,17-dione (Mann & Pietrzak, 1984).

  • Breast Tumor Imaging and Radiotherapy

    Research on bromine- and iodine-substituted 16alpha,17alpha-dioxolane progestins for breast tumor imaging and radiotherapy, where progesterone receptors are targeted, suggests similar research applications for 16alpha-Fluoroandrost-4-ene-3,17-dione (Zhou et al., 2006).

  • Aromatase Inhibitor Evaluation

    Analogues of 4-androstene-3,17-dione, structurally similar to 16alpha-Fluoroandrost-4-ene-3,17-dione, have been evaluated as aromatase inhibitors, indicating a potential role in endocrine therapies for hormone-dependent cancers (Rowlands et al., 1987).

properties

CAS RN

1597-52-0

Product Name

16alpha-Fluoroandrost-4-ene-3,17-dione

Molecular Formula

C19H25FO2

Molecular Weight

304.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,16R)-16-fluoro-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C19H25FO2/c1-18-7-5-12(21)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(20)17(19)22/h9,13-16H,3-8,10H2,1-2H3/t13-,14+,15+,16-,18+,19+/m1/s1

InChI Key

WVGGMHNJNOYSMF-NBBHSKLNSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)F)C

SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4=O)F)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4=O)F)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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